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Blood group H antigen triaose type 2

Cat. No.: B1165488
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Description

Overview of Glycoconjugates in Biological Systems

Glycoconjugates are complex molecules in which carbohydrates, or glycans, are covalently linked to other biological molecules such as proteins or lipids. wikipedia.org This process, known as glycosylation, results in the formation of glycoproteins and glycolipids, which are major components of mammalian cell surfaces. nih.gov These molecules play a crucial role in a vast array of biological processes, including cell-to-cell recognition, cell adhesion, signal transduction, and immune responses. longdom.orgrahacollege.co.in The carbohydrate portions of glycoconjugates are often intricate, featuring branched structures and specific modifications that are critical to their function. rahacollege.co.in The study of these complex carbohydrates and their roles in biology is known as glycobiology. eurekaselect.com

Classification and Diversity of Histo-Blood Group Antigens (HBGAs)

Histo-blood group antigens (HBGAs) are a diverse group of complex carbohydrates that are found on the surface of red blood cells, on the mucosal epithelial cells, and as free antigens in bodily fluids like saliva and intestinal contents. nih.gov They are classified into major families, including the ABH(O), secretor, and Lewis families. tandfonline.comnih.gov The synthesis of HBGAs is a stepwise process carried out by specific enzymes called glycosyltransferases. tandfonline.comnih.gov This synthesis is under genetic control, leading to the polymorphic nature of HBGAs within the human population. tandfonline.comnih.gov

The structural diversity of HBGAs arises from the different ways in which monosaccharides are linked together. For instance, the distinction between type 1 and type 2 HBGAs is based on the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc). In type 1 chains, the linkage is β1-3, while in type 2 chains, it is β1-4. cambridge.org The H antigen, a foundational structure for the A and B antigens, is formed by the addition of a fucose molecule to a precursor disaccharide. nih.govkau.edu.sa

Specific Focus on Blood Group H Antigen Trisaccharide Type 2 within HBGA Research

The Blood group H antigen trisaccharide type 2 is a specific oligosaccharide of significant interest in HBGA research. elicityl-oligotech.com Its chemical formula is C20H35NO15. elicityl-oligotech.com This trisaccharide is the precursor for the type 2 A and B blood group antigens. nih.gov The H antigen itself is crucial; individuals with the rare Bombay phenotype lack the enzyme required to produce the H antigen, and consequently cannot produce A or B antigens. nih.govcreative-biolabs.com Research on the H antigen type 2 trisaccharide is important for understanding the basis of ABO blood groups and has implications for blood transfusion compatibility. nih.gov Furthermore, this specific glycan structure is recognized by various pathogens, such as noroviruses and rotaviruses, making it a key area of study in infectious disease research. tandfonline.comcambridge.orgglycoforum.gr.jp The interaction between this trisaccharide and various antibodies and lectins has also been a subject of detailed investigation to map the specific epitopes recognized by these molecules. nih.gov

Properties

Molecular Formula

C40H68N2O31

Synonyms

Fucα1-2Galβ1-4GlcNAc

Origin of Product

United States

Molecular Architecture and Structural Elucidation of Blood Group H Antigen Triaose Type 2

Glycosidic Linkages and Monosaccharide Composition

The blood group H antigen trisaccharide type 2 is an oligosaccharide composed of three specific monosaccharide units. elicityl-oligotech.comnbinno.com These units are L-fucose, D-galactose, and N-acetyl-D-glucosamine. nbinno.com The arrangement and linkage of these monosaccharides define the unique structure of the type 2 H antigen.

The monosaccharides are connected by specific glycosidic bonds. The structure is defined by the following linkages:

An α-L-fucosyl residue is linked to the 2-position of a β-D-galactose unit (Fucα1-2Gal). nih.govcreative-biolabs.com

This galactose unit is, in turn, linked to the 4-position of an N-acetyl-β-D-glucosamine residue (Galβ1-4GlcNAc). elicityl-oligotech.comnih.gov

This specific sequence and linkage, Fucα1-2Galβ1-4GlcNAc, is characteristic of the type 2 chain H antigen. elicityl-oligotech.comnih.gov This structure is predominantly found on hematopoietic tissues and the vascular endothelium. htct.com.br

Table 1: Monosaccharide Composition of Blood Group H Antigen Trisaccharide Type 2
MonosaccharideAnomeric ConfigurationLinkage Position
L-Fucose (Fuc)α1→2
D-Galactose (Gal)β1→4
N-acetyl-D-glucosamine (GlcNAc)β-

Conformation and Stereochemistry in Biological Systems

The three-dimensional shape, or conformation, of the H antigen trisaccharide type 2 is critical for its interaction with enzymes and antibodies. nih.gov The stereochemistry of the glycosidic linkages, specifically the α-linkage of fucose and the β-linkage of galactose, dictates the spatial orientation of the monosaccharide rings. nih.gov

**2.3. Advanced Spectroscopic Methods for Structural Characterization

The precise structure of the blood group H antigen trisaccharide type 2 has been elucidated through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of oligosaccharides in solution. researchgate.netnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information about the monosaccharide composition, anomeric configurations (α or β), and the sequence and linkage positions of the sugar units. nih.govmdpi.com

For the H antigen trisaccharide type 2, specific protons and carbons in each sugar ring give rise to characteristic signals in the NMR spectrum. The chemical shifts of these signals, along with the coupling constants between adjacent protons, allow for the unambiguous assignment of the entire structure. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can even map the binding epitope of the trisaccharide when it interacts with proteins, revealing which parts of the sugar are in close contact with the binding partner. researchgate.netnih.gov

Table 2: Representative 1H NMR Chemical Shift Data for Trisaccharides
ProtonTypical Chemical Shift Range (ppm)Information Provided
Anomeric Protons (H-1)4.0 - 5.5Anomeric configuration (α or β)
Ring Protons (H-2 to H-5)3.0 - 4.5Monosaccharide identity and ring conformation
Fucosyl Methyl Protons~1.2Presence of Fucose
N-Acetyl Methyl Protons~2.0Presence of N-acetyl group

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. nih.gov While crystallizing complex carbohydrates can be challenging, co-crystallization with a binding protein, such as a glycosyltransferase or a lectin, has been successful. nih.govnih.gov

Crystal structures of the H antigen trisaccharide type 2 in complex with glycosyltransferases have revealed the precise atomic interactions that govern its binding and subsequent enzymatic modification. nih.govnih.gov These studies have provided invaluable insights into the molecular basis of ABO blood group synthesis. nih.gov

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For the blood group H antigen trisaccharide type 2, MS can confirm its molecular formula (C₂₀H₃₅NO₁₅) and molecular weight (529.49 g/mol ). elicityl-oligotech.comdextrauk.com

Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the oligosaccharide for MS analysis. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to determine the sequence of monosaccharides and the positions of the glycosidic linkages.

Isomeric Forms and Their Functional Implications

The blood group H antigen exists in several isomeric forms, which are determined by the linkage of the galactose residue to the underlying N-acetylglucosamine. nih.gov The type 2 antigen, with its Galβ1-4GlcNAc linkage, is one of the most common and is the primary precursor to the H antigen on red blood cells. nih.govnih.gov

Other isomeric forms include:

Type 1 (Galβ1-3GlcNAc): Found predominantly in secretions and on the surface of epithelial cells. nih.govhtct.com.br

Type 3 (Galβ1-3GalNAc): Often found on mucin-type O-glycans. nih.gov

Type 4 (Galβ1-3GalNAc): Present on glycolipids and mucin O-glycans. nih.gov

These different isomeric forms, while all serving as H antigens, have distinct tissue distributions and can be recognized differently by various enzymes and antibodies. htct.com.br This differential recognition has significant functional implications, influencing processes such as cell adhesion and host-pathogen interactions. creative-biolabs.com The absence of the H antigen, as seen in the rare Bombay (Oh) phenotype, leads to an inability to produce A and B antigens and results in the production of potent anti-H antibodies. nih.govcreative-biolabs.com

Biosynthetic Pathways and Enzymology of Blood Group H Antigen Triaose Type 2

Precursor Substrate Glycans and their Derivations

The journey to the H antigen begins with precursor oligosaccharide chains. These chains are attached to proteins and lipids embedded within the red blood cell membrane. nih.gov The most common precursor for the H antigen on red blood cells is the type 2 chain. nih.gov This chain is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked together in a specific manner: Gal-β1,4-GlcNAc. reactome.org This type 2 precursor chain is itself part of a larger glycoconjugate, often a glycosphingolipid. reactome.org

The distinction between different types of precursor chains is crucial. For instance, type 1 chains, which have a β-1,3-glycosidic bond, are primarily found in soluble H antigens present in bodily fluids, while type 2 chains with their β-1,4-glycosidic bond are characteristic of the H antigen bound to red blood cells. researchgate.net

Precursor Chain TypeLinkagePrimary Location
Type 1Gal-β1,3-GlcNAcSecretions
Type 2Gal-β1,4-GlcNAcRed Blood Cells

Fucosyltransferases (FUT) Mediating H Antigen Synthesis

The final and defining step in the synthesis of the H antigen is the addition of a fucose (Fuc) molecule to the precursor chain. This critical transfer is catalyzed by a family of enzymes known as fucosyltransferases (FUTs). nih.gov Specifically, an α-1,2-fucosyltransferase attaches a fucose residue to the terminal galactose of the precursor chain. researchgate.net

Alpha-1,2-Fucosyltransferase (FUT1) Activity on Type 2 Chains

The synthesis of the H antigen on red blood cells is predominantly mediated by the enzyme alpha-1,2-fucosyltransferase 1, also known as H transferase. reactome.orgnih.gov This enzyme is encoded by the FUT1 gene, located on chromosome 19. creative-biolabs.comwikipedia.org FUT1 specifically acts on type 2 precursor chains (Gal-β1,4-GlcNAc-R), transferring a fucose molecule from a donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-Fuc), to the terminal galactose. reactome.org This reaction creates the H antigen triaose type 2 structure. reactome.org The absence of a functional FUT1 enzyme, due to mutations in the FUT1 gene, leads to the rare Bombay (Oh) phenotype, where individuals lack the H antigen on their red blood cells. nih.govreactome.org

Role of H Antigen Triaose Type 2 as a Precursor for ABO Antigens

The H antigen triaose type 2 is not the final step for many individuals; instead, it serves as the essential foundation for the synthesis of the A and B antigens of the ABO blood group system. nih.govyoutube.com The presence and type of these subsequent antigens are determined by the enzymatic activity of ABO glycosyltransferases.

Enzymatic Conversion by ABO Glycosyltransferases (GTA, GTB)

The conversion of the H antigen is carried out by two key enzymes: α-1,3-N-acetylgalactosaminyltransferase (GTA) and α-1,3-galactosyltransferase (GTB). researchgate.net These enzymes are encoded by the ABO gene. proteopedia.org

GTA: In individuals with blood group A, GTA transfers an N-acetylgalactosamine (GalNAc) molecule from a UDP-GalNAc donor to the terminal galactose of the H antigen. researchgate.netproteopedia.org

GTB: In individuals with blood group B, GTB transfers a galactose (Gal) molecule from a UDP-Galactose donor to the same position on the H antigen. researchgate.netproteopedia.org

Individuals with blood group AB possess both GTA and GTB activity, while those with blood group O have a non-functional version of the enzyme, leaving the H antigen unmodified. nih.govproteopedia.org

Blood GroupEnzyme(s) PresentSugar Added to H Antigen
AGTAN-acetylgalactosamine (GalNAc)
BGTBGalactose (Gal)
ABGTA and GTBBoth GalNAc and Gal
ONon-functional enzymeNone

Molecular Mechanisms of Monosaccharide Transfer

The transfer of the monosaccharide by GTA and GTB is a precise process. Both enzymes recognize the H antigen as their acceptor substrate. researchgate.net The catalytic mechanism of these retaining glycosyltransferases is complex and has been a subject of extensive research. It is understood to involve significant conformational changes in the enzyme upon binding of both the donor (UDP-sugar) and acceptor (H antigen) substrates. nih.govresearchgate.net The binding of the donor substrate is a critical initial step that helps form the binding site for the H antigen acceptor. proteopedia.org The interaction involves a network of hydrogen bonds and salt bridges that position the substrates for catalysis. researchgate.net The specificity of GTA and GTB for their respective sugar donors is determined by a few key amino acid differences in their catalytic domains. glycopedia.eu

Cellular Localization and Compartmentalization of Glycosyltransferases

The synthesis of complex glycoconjugates like the H antigen is a highly organized process that relies on the specific subcellular location of the involved enzymes. glycopedia.eu The glycosyltransferases responsible for its creation are compartmentalized within the endomembrane system, ensuring the sequential and orderly addition of monosaccharides. glycopedia.eunih.gov

Golgi Apparatus and Endoplasmic Reticulum Involvement

The assembly of glycans is a cooperative effort between the endoplasmic reticulum (ER) and the Golgi apparatus. glycopedia.eunih.gov The journey begins in the ER, where proteins destined for glycosylation are synthesized and translocated across the ER membrane. nih.govkhanacademy.org Initial core glycosylation events for N-linked glycoproteins also occur in the ER. nih.govwikipedia.org

Following synthesis and initial processing in the ER, glycoproteins and glycolipids are transported to the Golgi apparatus. nih.govkhanacademy.org The Golgi is the principal site for the terminal glycosylation of many proteins and lipids. nih.govnih.gov It is organized into a series of distinct compartments or cisternae: the cis-Golgi network (CGN), medial-Golgi, and trans-Golgi network (TGN). nih.gov The α-1,2-fucosyltransferases, including FUT1, are resident enzymes of the Golgi apparatus. mdpi.comresearchgate.netmdpi.com Specifically, FUT1 has been localized to the trans-cisternae of the Golgi. membranome.orggenecards.org

This compartmentalization ensures that the fucosylation step, which creates the H antigen, occurs at a late stage in the glycosylation pathway, after the precursor oligosaccharide chain has been appropriately assembled and modified in the earlier Golgi compartments. nih.gov The finished glycoconjugates are then sorted in the TGN for transport to their final destinations, such as the red blood cell membrane. nih.gov

Membrane Topology of Glycosyltransferases

The fucosyltransferases that synthesize the H antigen, like most Golgi-resident glycosyltransferases, are classified as type II transmembrane proteins. mdpi.comoup.comuzh.ch This specific membrane topology is critical for their function and retention within the Golgi apparatus.

A type II transmembrane protein is characterized by:

A short, N-terminal cytoplasmic tail. oup.comuzh.ch

A single transmembrane domain that serves as a membrane anchor. oup.comuzh.ch

A large, globular C-terminal catalytic domain that resides within the lumen of the Golgi. oup.comuzh.ch

This orientation places the enzyme's active site inside the Golgi cisternae, where it can access both the acceptor substrates (the precursor oligosaccharide chains on glycoproteins and glycolipids) and the donor substrate (GDP-fucose), which is transported into the Golgi lumen. oup.com The N-terminal cytoplasmic tail and the transmembrane domain contain signals that are crucial for the correct localization and retention of the enzyme within the appropriate Golgi compartment. uzh.ch This ensures that FUT1 is positioned correctly to act on its specific type 2 precursor substrates as they transit through the Golgi apparatus. oup.comuzh.ch

Data Tables

Table 1: Key Enzymes in H Antigen Type 2 Biosynthesis

Enzyme Name Gene Substrate(s) Product
α-1,2-fucosyltransferase 1 FUT1 (H locus) GDP-L-fucose, Type 2 precursor chain (Galβ1-4GlcNAc-R) H antigen trisaccharide type 2 (Fucα1-2Galβ1-4GlcNAc-R)

Table 2: Characteristics of Fucosyltransferase 1 (FUT1)

Characteristic Description Source(s)
Cellular Localization Golgi Apparatus (specifically trans-cisternae) membranome.orggenecards.org
Membrane Topology Type II transmembrane protein mdpi.comoup.comuzh.ch
N-terminus Short, cytoplasmic oup.comuzh.ch
Transmembrane Domain Single, anchors protein in Golgi membrane oup.comuzh.ch
C-terminus Large, catalytic, located in Golgi lumen oup.comuzh.ch

| Function | Catalyzes the transfer of L-fucose to form the H antigen on red blood cells | nih.govmembranome.org |

Genetic Basis and Regulation of Blood Group H Antigen Triaose Type 2 Expression

FUT1 Gene: Allelic Variants and Regulatory Elements

The fucosyltransferase 1 (FUT1) gene, also known as the H gene, is located on chromosome 19q13.3 and is paramount for the synthesis of the H antigen on the surface of red blood cells. nih.govnih.gov This gene encodes an α-1,2-fucosyltransferase (α2Fuc-T1 or H transferase), a Golgi-resident type II transmembrane protein. nih.govgenecards.orgmdpi.com This enzyme's function is to catalyze the transfer of an L-fucose residue from a GDP-L-fucose donor to the terminal galactose of a type 2 oligosaccharide precursor chain (Galβ1-4GlcNAc-R). mdpi.comreactome.org This reaction forms the H antigen, which is the essential precursor for the A and B blood group antigens on erythrocytes. nih.govreactome.org

Numerous allelic variants of the FUT1 gene have been identified, many of which lead to a non-functional or weakened enzyme. nih.gov Mutations that inactivate the FUT1 enzyme result in the H-deficient phenotype. nih.gov Individuals homozygous for non-functional FUT1 alleles (h/h genotype) cannot produce H antigen on their red blood cells, leading to the rare Bombay (Oh) phenotype. nih.govisbtweb.org These individuals lack A and B antigens, regardless of their ABO genotype, because the necessary H precursor is absent. nih.govyoutube.com A partial loss of enzyme activity due to certain mutations can result in a weak H expression, known as the para-Bombay phenotype. nih.govisbtweb.org

Over 50 different mutations in the FUT1 gene have been identified as responsible for H-deficiency. nih.gov These include missense mutations, deletions, and insertions that can cause frameshifts and premature stop codons, ultimately leading to a non-functional protein. nih.gov For instance, the c.725T>G missense mutation is a known cause of the classic Oh phenotype. nih.gov Studies in various populations, including Chinese and Polish individuals, have identified a diverse range of FUT1 alleles, highlighting the genetic heterogeneity of H-deficient phenotypes. nih.govnih.govsid.ir

The transcriptional regulation of the FUT1 gene is also a critical factor in H antigen expression. Studies have shown that transcription factors such as Elk-1 and c-Fos/c-Jun can regulate FUT1 expression. For example, in colon cancer cells, the Elk-1 binding site in the promoter region of FUT1 was found to be essential for its transcription. nih.gov Furthermore, c-Fos binding to a specific response element in the FUT1 promoter enhances its transcriptional activation by c-Jun. nih.gov

Table 1: Selected Allelic Variants of the FUT1 Gene and their Phenotypic Consequences

Allele Variant Type of Mutation Consequence on FUT1 Enzyme Resulting Phenotype Citation
c.725T>G Missense Inactivation Bombay (Oh) nih.gov
547-548delAG Deletion Inactivation, frameshift Para-Bombay nih.gov
658C>T Missense Reduced activity Para-Bombay nih.gov
Abolished Start Codon Mutation Loss of translation initiation H-deficient (Bombay) nih.gov

ABO Gene Locus Influence on H Antigen Triaose Type 2 Fate

The H antigen triaose type 2 serves as the crucial precursor substrate for the synthesis of the A and B blood group antigens. nih.govquizlet.com The fate of the H antigen on the red blood cell surface is determined by the genotype at the ABO gene locus on chromosome 9. nih.govyoutube.com This locus has three main alleles: A, B, and O. nih.govproteopedia.org

The A and B alleles encode for active glycosyltransferases: the A allele encodes an N-acetylgalactosaminyltransferase (GTA), and the B allele encodes a D-galactosyltransferase (GTB). proteopedia.org

In individuals with the A allele , the GTA enzyme transfers an N-acetylgalactosamine (GalNAc) sugar to the terminal galactose of the H antigen. proteopedia.org This modification converts the H antigen into the A antigen.

In individuals with the B allele , the GTB enzyme adds a D-galactose (Gal) sugar to the H antigen, converting it into the B antigen. proteopedia.org

Individuals with the AB genotype express both enzymes, resulting in the conversion of H antigen to both A and B antigens on the same red blood cell. quizlet.com

The O allele is considered an amorph, meaning it encodes a non-functional enzyme due to a frameshift mutation (a single nucleotide deletion) that results in a truncated, inactive protein. proteopedia.orgresearchgate.net Therefore, in individuals with blood group O (genotype OO), the H antigen remains unmodified. youtube.comresearchgate.net This leads to the highest concentration of H antigen being found on the red blood cells of group O individuals. isbtweb.orgquizlet.com Conversely, the amount of H antigen is lowest in A1B individuals, as most of the precursor is converted to A and B antigens. quizlet.com

This hierarchical relationship, where the action of the ABO gene depends on the prior synthesis of the H antigen by the FUT1 gene, is a classic example of epistasis. youtube.com The FUT1 gene is epistatic to the ABO gene because the absence of a functional FUT1 product (as in the Bombay phenotype) masks the expression of the ABO alleles. youtube.com

Biological Functions and Mechanistic Roles of Blood Group H Antigen Triaose Type 2

Cell-Cell Adhesion and Recognition Mechanisms

The H antigen type 2, a specific glycan structure, is integral to the processes that mediate how cells adhere to one another and recognize their counterparts, which is critical for tissue formation and maintenance.

The Blood group H antigen type 2 (H2 antigen) plays a significant role in the integrity of the human epidermis. In normal skin, the H2 antigen is moderately expressed in the middle and upper spinous layers, while it is absent from the basal layer. nih.gov Its synthesis in the skin is primarily carried out by the enzyme fucosyltransferase 1 (FUT1). nih.gov

Table 1: Effects of FUT1 Knockdown on Human Keratinocytes
ParameterObservation upon FUT1 KnockdownImplicationSource
H2 Antigen ExpressionSignificantly decreasedSuccessful knockdown of the synthesizing enzyme nih.gov
Cell-Cell Adhesive StrengthIncreasedH2 antigen levels modulate the strength of keratinocyte adhesion nih.gov
Desmosome SizeIncreasedEnhanced desmosome assembly nih.gov
Desmosomal Protein LevelsUpregulatedStrengthened intercellular junctions nih.gov

The mechanism by which the H2 antigen modulates keratinocyte adhesion appears to be linked to specific signaling pathways rather than direct interaction with classical adhesion molecules in this context. The effects observed with FUT1 knockdown—namely, increased desmosomal protein levels and enhanced cell differentiation—were mirrored when epidermal growth factor receptor (EGFR) signaling was inhibited. nih.gov Further investigation revealed that reducing H2 antigen expression via FUT1 knockdown led to a decrease in EGFR signaling. nih.gov This was achieved by lowering the levels of EGF ligands, rather than by directly altering the activity of the EGFR itself. nih.gov Conversely, overexpression of FUT1 led to a decrease in desmosomal proteins and an increase in both mRNA and protein levels of EGFR ligands. nih.gov This indicates that the H2 antigen, synthesized by FUT1, is a key regulator of the EGFR signaling pathway in keratinocytes, which in turn controls cell adhesion and differentiation. nih.gov

Role in Cellular Differentiation and Development

The expression of the H antigen is closely associated with the differentiation state of cells. Studies on human keratinocytes have shown that a reduction in H2 antigen, following the knockdown of the FUT1 gene, promotes cellular differentiation. nih.gov This was evidenced by an increased expression of keratinocyte differentiation markers. nih.gov

This relationship between H antigen expression and differentiation is not limited to keratinocytes. Earlier research on HeLa cells, a human transformed cell line, demonstrated that cell populations could be separated based on their H antigen expression. nih.gov Cloning studies of H-negative cells indicated they could give rise to progeny that included both H-negative and H-positive cells. nih.gov This led to the hypothesis that the H-negative population represents germinal cells capable of dividing and differentiating into H-positive cells, which are considered a more fully differentiated form that eventually ceases to be functional. nih.gov

Membrane Organization and Glycolipid/Glycoprotein (B1211001) Anchoring

The Blood Group H antigen triaose type 2 does not exist in isolation but is a terminal carbohydrate structure on larger molecules anchored in the cell membrane. nih.govisbtweb.org These antigen-carrying molecules are primarily glycoproteins and glycolipids that are integrated into the lipid bilayer of cells, including red blood cells and most epithelial and endothelial cells. nih.govnih.govnih.gov

The biosynthesis of the H antigen involves a series of enzymes called glycosyltransferases that attach monosaccharides to precursor chains. nih.gov Specifically, the H antigen type 2 is formed on a type 2 oligosaccharide chain, which is the most common precursor type found on red blood cell membranes. nih.govglycopedia.eu The synthesis of blood group glycolipids begins with glucose linked to a ceramide base, which is then elongated. glycopedia.eu The enzyme fucosyltransferase 1 (FUT1) catalyzes the final step, adding a fucose sugar to the type 2 precursor chain to create the H antigen type 2. nih.govglycopedia.eu This entire glycoconjugate—a glycoprotein or a glycosphingolipid—is embedded in the cell membrane, with the H antigen epitope projecting from the cell surface. nih.govnih.gov

Immunomodulatory Properties Beyond ABO Antigenicity

While the H antigen is famously the precursor to the A and B antigens, its carbohydrate structure can be recognized by various immune-related proteins other than antibodies, suggesting a broader immunomodulatory role. nih.govcreative-biolabs.com Lectins, which are non-immune proteins that bind specifically to carbohydrates, demonstrate distinct patterns of interaction with the H antigen. nih.gov

The lectin from Ulex europaeus is widely used in laboratory settings to detect the presence of the H antigen. ascls.orgbbguy.org Studies have characterized the specificity of various lectins and monoclonal antibodies for the H type 2 trisaccharide epitope. nih.gov For instance, lectins from Ulex europaeus, Lotus tetragonolobus, and Galactia tenuiflora all bind to the H antigen but exhibit different cross-reactivity patterns with related oligosaccharides. nih.gov This specific recognition by lectins, which can be involved in cell-cell recognition and immune modulation, highlights a function for the H antigen beyond its role in the ABO system. nih.govnih.gov The binding of these lectins is highly specific, comparable to antibody-antigen recognition, and is crucial for identifying various blood group structures. nih.gov

Table 2: Lectins with Binding Specificity for H Antigen
Lectin SourceCommon Use/ObservationSource
Ulex europaeusCommonly used as an anti-H reagent to detect H antigen expression. ascls.orgbbguy.org
Lotus tetragonolobusRecognizes the H antigen; shows similarity in binding pattern to certain anti-H antibody groups. nih.gov
Cytisus sessilifoliusOne of the first lectins identified with anti-H specificity. ascls.org
Laburnum alpinumAn early identified lectin with anti-H specificity. ascls.org

Compound Names Mentioned

A antigen

B antigen

this compound

Ceramide

Desmogleins

Fucose

Galactose

Glucose

N-acetylgalactosamine

Plakophilin

Immunological Properties and Epitope Characterization of Blood Group H Antigen Triaose Type 2

Antigenic Determinants and Epitope Mapping Studies

The antigenic determinant of the H antigen type 2 is the terminal trisaccharide structure, Fucα1-2Galβ1-4GlcNAc, which is recognized by antibodies and other immune molecules. nih.govelicityl-oligotech.com The specificity is conferred primarily by the terminal fucose linked to galactose. nih.gov

Epitope mapping studies using monoclonal antibodies have revealed significant heterogeneity in the recognition of the H antigen. A key study analyzing the cross-reaction patterns of 28 monoclonal anti-H antibodies against a panel of 21 related synthetic oligosaccharides identified at least seven distinct groups of reactivity. nih.govresearchgate.net This indicates that while the primary determinant is the trisaccharide, different antibodies recognize slightly different conformations or surface areas of the molecule. nih.gov These variations in antibody binding suggest a complex epitope landscape, where subtle structural differences influence immune recognition. nih.govresearchgate.net Some monoclonal antibodies, for instance, showed restricted reactivity, failing to bind with tissues known to express the H antigen, highlighting the fine specificity of these reagents. nih.gov

Interaction with Natural Antibodies and Lectins

The H antigen trisaccharide type 2 interacts specifically with both naturally occurring antibodies and various lectins.

Interaction with Natural Antibodies: Natural anti-H antibodies exhibit varied binding patterns. Studies have shown that anti-H antibodies can be broadly categorized based on their cross-reactivity with other blood group structures. nih.govresearchgate.net

Non-cross-reactive Anti-H: These antibodies react most strongly with cells expressing unmodified H antigen (group O) and show progressively weaker reactions with cells where the H antigen is converted to A or B antigens. The typical reactivity pattern is O > A2 > A2B > B > A1 > A1B. nih.govresearchgate.net This suggests they recognize the free H epitope, which is masked by the addition of N-acetylgalactosamine (for A antigen) or galactose (for B antigen). nih.gov

Cross-reactive Anti-H: Other anti-H antibodies show cross-reactivity with the A type 2 antigen, indicating they can accommodate or recognize a broader structural motif. nih.govresearchgate.net

Interaction with Lectins: Lectins, which are carbohydrate-binding proteins, are valuable tools for detecting and characterizing the H antigen. nih.gov Three lectins, in particular, have been studied for their interaction with the H type 2 trisaccharide, each showing a unique binding pattern distinct from the others and from most monoclonal antibodies. nih.govresearchgate.net

LectinBinding Characteristics
Ulex europaeus lectin 1 (UEA-I) This lectin is widely used to detect the H antigen. nih.govnih.gov Its binding pattern is similar, but not identical, to Group III anti-H monoclonal antibodies. nih.gov It is routinely used to identify the H-deficient "Bombay" phenotype. nih.gov
Lotus tetragonolobus lectin Shows a binding pattern similar, but not identical, to Group V anti-H monoclonal antibodies. nih.govresearchgate.net
Galactia tenuiflora lectin Exhibits a binding pattern that is different from all tested anti-H monoclonal antibodies, demonstrating a unique specificity. nih.govresearchgate.net

These interactions underscore the utility of lectins as specific reagents in immunohematology for identifying red blood cell antigens. nih.gov

Role in Immune Recognition and Discrimination of Self vs. Non-Self Glycans

The H antigen plays a critical role in the immune system's ability to distinguish "self" from "non-self." For the vast majority of the human population, the H antigen is a "self" antigen, synthesized on red blood cells and other tissues. nih.govnih.gov As the essential precursor to A and B antigens, it is a ubiquitous structure to which the immune system is tolerant. nih.gov The amount of H antigen expressed is inversely proportional to the expression of A and B antigens, with group O individuals having the highest amount and group AB having the least. nih.govisbtweb.org

In rare individuals with the Bombay (Oh) phenotype, the H antigen is absent from their red blood cells due to a genetic defect. nih.govcreative-biolabs.com Because their immune system has never encountered the H antigen during development, it is recognized as a "non-self" or foreign structure. nih.govnih.gov Consequently, these individuals produce potent, naturally occurring anti-H antibodies. nih.govcreative-biolabs.com If a person with the Bombay phenotype receives a blood transfusion from a standard group O donor (who has the highest concentration of H antigen), their anti-H antibodies will bind to the H antigen on the transfused red cells. creative-biolabs.com This binding triggers a severe, complement-mediated intravascular hemolytic transfusion reaction, which can be life-threatening. nih.govcreative-biolabs.com This stark difference in immune response demonstrates the H antigen's central role in the self/non-self discrimination that governs transfusion compatibility.

Molecular Basis of Anti-H Antibody Formation in H-Deficient Phenotypes

The formation of anti-H antibodies is directly linked to the genetic inability to produce the H antigen. The synthesis of the H antigen on red blood cells is catalyzed by an α-(1,2)-fucosyltransferase, an enzyme encoded by the FUT1 gene (also known as the H locus) on chromosome 19. nih.govcreative-biolabs.comsemanticscholar.org

H-Deficient Phenotypes:

Bombay Phenotype (Oh): This phenotype arises from being homozygous for null or inactivating mutations in the FUT1 gene (genotype h/h). nih.govisbtweb.orgsemanticscholar.org These mutations result in a non-functional fucosyltransferase enzyme. Without this enzyme, the precursor oligosaccharide chain cannot be fucosylated, and therefore, no H antigen is synthesized on red blood cells. nih.govcreative-biolabs.com The complete absence of the H antigen during immune system development leads to the production of strong, clinically significant anti-H antibodies. creative-biolabs.comnih.gov Individuals with the classic Bombay phenotype are also non-secretors, meaning they also have non-functional FUT2 genes and cannot produce H antigen in bodily fluids. youtube.com

Para-Bombay Phenotype: Para-Bombay individuals are also homozygous for null FUT1 alleles (h/h) and thus cannot produce H antigen on their red blood cells via the primary pathway. isbtweb.orgsemanticscholar.org However, unlike the Bombay phenotype, they possess at least one functional Secretor gene (FUT2 or Se). isbtweb.orgyoutube.com The FUT2 gene encodes a similar fucosyltransferase that produces H antigen in secretions and plasma. isbtweb.orgyoutube.com Small amounts of this soluble H antigen can adsorb onto the surface of their red blood cells. youtube.com This trace amount of H antigen can be sufficient to induce a degree of immune tolerance, often resulting in weaker anti-H antibodies or, in some cases, no detectable anti-H. youtube.com

The table below summarizes the genetic basis for these phenotypes.

PhenotypeFUT1 (H locus) GenotypeFUT2 (Se locus) GenotypeH Antigen on RBCsSoluble H AntigenAnti-H Antibody
Common ABO Groups H/H or H/hSe/Se or Se/se (Secretor) or se/se (Non-secretor)PresentPresent or AbsentAbsent
Bombay (Oh) h/hse/seAbsentAbsentStrong, clinically significant
Para-Bombay h/hSe/Se or Se/seTrace amounts (adsorbed)PresentWeak or absent

This molecular framework provides a clear explanation for why individuals who cannot genetically produce the H antigen perceive it as foreign and mount a significant antibody response against it.

Blood Group H Antigen Triaose Type 2 in Host Pathogen Interactions

Role in Bacterial Adherence and Colonization

The H antigen type 2 is not only a target for viruses but also plays a crucial role in the initial stages of bacterial infection by mediating adherence to host mucosal surfaces.

Many bacteria, both pathogenic and commensal, have evolved surface proteins called adhesins that specifically recognize and bind to host cell glycans. The H antigen type 2 is a prominent target for several medically important bacteria.

A classic example is Helicobacter pylori, a bacterium that colonizes the human stomach and is a primary cause of peptic ulcers and gastric cancer. H. pylori possesses the blood group antigen-binding adhesin (BabA), which specifically binds to fucosylated HBGAs, including the Lewis b antigen. The H antigen type 2 is a precursor to the Lewis b antigen, and its presence is fundamental for the synthesis of the full ligand for BabA. This interaction is critical for the bacterium's ability to establish a persistent infection in the gastric mucosa.

Other pathogens, such as certain strains of Escherichia coli and Vibrio cholerae, also exhibit binding to fucosylated structures. For instance, while the primary receptor for the cholera toxin (CT) is the GM1 ganglioside, studies have demonstrated that fucosylated glycans, including the H antigen, can act as inhibitors of CT binding, suggesting an interaction between the toxin and these structures. This highlights the complex role of H antigens in either facilitating or, in some cases, potentially interfering with pathogenic processes.

Bacterium Adhesin/Toxin Interaction with H Antigen Type 2 / Related Structures
Helicobacter pyloriBabABinds to Lewis b, for which H antigen is a precursor, facilitating gastric colonization.
Vibrio choleraeCholera Toxin (CTB subunit)H antigen can inhibit the binding of the cholera toxin to its primary receptor.
Campylobacter jejuniMultiple adhesinsBinds to fucosylated structures, contributing to intestinal colonization.

This table provides a simplified overview of bacterial interactions with H antigen type 2 and related fucosylated glycans.

The gut microbiota, the complex community of microorganisms residing in the digestive tract, can influence the expression of host glycans, including the H antigen type 2. The metabolic products of these bacteria, such as short-chain fatty acids (e.g., butyrate), can modulate the expression of glycosyltransferase genes, including the fucosyltransferases (FUTs) responsible for synthesizing H antigens.

This creates a dynamic interplay: the host's glycan profile shapes the composition of the gut microbiota by providing specific attachment sites and nutrients, while the microbiota, in turn, can influence the expression of these very glycans. This feedback loop can impact host susceptibility to pathogens. For example, a microbiota that promotes higher expression of H antigen could potentially increase susceptibility to norovirus infection but might also enhance colonization by certain beneficial commensal bacteria that utilize this glycan.

Parasitic and Fungal Recognition Mechanisms

The recognition of host glycans is also a strategy employed by various parasitic and fungal pathogens to mediate attachment and invasion. While research in this area is less extensive compared to viruses and bacteria, there is evidence suggesting the involvement of H antigen type 2 and other fucosylated structures.

For parasitic protozoa like Entamoeba histolytica, the causative agent of amoebiasis, adherence to host colonic mucins and epithelial cells is a critical step for invasion. The parasite's Gal/GalNAc lectin is a key adhesin, but evidence also points to the role of other carbohydrate-binding proteins that may recognize fucosylated glycans. The rich fucose content of the mucus layer, partly due to structures like the H antigen, presents a potential binding landscape for these organisms.

Similarly, in the context of fungal pathogens such as Candida albicans, adherence to host tissues is paramount. While mannose-binding lectins are well-characterized, the ability of fungi to bind to a variety of host surface glycans is an area of ongoing investigation. The fucosylated nature of the H antigen makes it a potential, though less characterized, target for fungal adhesins, which could play a role in the initial stages of mucosal colonization and biofilm formation.

Evolutionary Co-evolutionary Dynamics with Pathogens

The expression of histo-blood group antigens (HBGAs), including the Blood Group H antigen triaose type 2, on cell surfaces is a key factor in an ongoing evolutionary "arms race" between hosts and pathogens. nih.govnih.gov Growing evidence suggests that the diversity and distribution of ABO blood group phenotypes in human populations have been significantly shaped by selective pressures from infectious agents. nih.govnih.gov Pathogens such as viruses and bacteria often utilize these cell surface glycoconjugates as receptors for attachment and entry into host cells. nih.gov This direct interaction creates a dynamic where the host's genetic makeup influencing antigen expression and the pathogen's ability to bind to these antigens co-evolve over time. nih.gov

This co-evolutionary process is often driven by frequency-dependent selection. Pathogens may adapt to efficiently infect the most common phenotype within a host population. nih.gov This, in turn, confers a survival advantage to individuals with rarer phenotypes, leading to an increase in their frequency over generations. This dynamic can maintain polymorphism within the ABO system, as seen in the long-term persistence of the A and B alleles for at least 20 million years across various primate species. nih.gov The digestive tract, a major site of infection for pathogens like Helicobacter pylori and Norovirus, expresses ABO antigens in all primates, suggesting this interaction has been a long-standing and significant selective pressure. nih.gov

Research Findings on Pathogen Interaction and Co-evolution:

Detailed research has illuminated the specific mechanisms by which pathogens interact with the H antigen, driving these evolutionary dynamics.

Helicobacter pylori : The composition of H. pylori populations appears to have evolved in response to the ABO blood group frequencies of their human hosts. nih.gov For instance, in Native Amerindian populations, where blood group O (and therefore high expression of H antigen) is nearly fixed, the frequency of H. pylori strains capable of binding to the A antigen is significantly lower. nih.gov This suggests a clear adaptation of the pathogen to the prevalent host antigen profile.

Norovirus : Noroviruses are a prime example of this co-evolutionary dynamic, using HBGAs as receptors for infection. nih.gov The susceptibility to Norovirus infection is strongly linked to an individual's HBGA profile. nih.gov Individuals with blood group O are at a greater risk for infection with many Norovirus strains. nih.gov The virus has evolved diverse genotypes, with different strains showing preferential binding to specific antigens (A, B, or H). nih.gov This multi-selection process, where the virus diversifies to overcome the host's polymorphic defenses, highlights a convergent evolutionary path. Structural analyses show that the two main genogroups of human Noroviruses (GI and GII) likely originated from different non-human hosts but evolved to recognize human HBGAs as a common niche. nih.gov

Some enteric bacteria can express HBGA-like structures, which can, in turn, protect human noroviruses from environmental stress, potentially facilitating transmission. The table below details the binding of Norovirus virus-like particles (VLPs) to various bacterial strains expressing different HBGAs, including the H antigen.

Table 1: Norovirus VLP Binding to HBGA-Expressing Bacteria
Bacterial StrainExpressed Histo-Blood Group Antigen (HBGA)Norovirus Strain BoundBinding Specificity Note
Escherichia coli LMG8223H antigenGI.1 VLPBinding demonstrates interaction with H antigen expressed by bacteria.
Escherichia coli LFMFP861H antigenGI.1 VLPBinding was reduced after treating the bacteria with α1,2-fucosidase, an enzyme that removes a key component of the H antigen, confirming specificity. frontiersin.org
Enterobacter cloacaeH antigen, B antigenGII.4 VLPDemonstrates binding to bacteria co-expressing H and B antigens.
Escherichia coli ATCC8739NoneGI.1 VLP, GII.4 VLPServes as a negative control, showing no significant binding in the absence of HBGAs. frontiersin.org

This pathogen-host interplay has led to distinct evolutionary outcomes based on the specific antigen. The table below summarizes some of these dynamics.

Table 2: Summary of Co-evolutionary Dynamics
PathogenPrimary Host Antigen InvolvedEvolutionary Consequence
Norovirus (many strains)H antigen (on Type O individuals)Increased susceptibility for Type O individuals; drives viral diversification to bind different HBGAs. nih.govnih.gov
Helicobacter pyloriH antigen (and A/B antigens)Pathogen population adapts to local host blood group frequencies, such as in Amerindian populations. nih.gov
Plague bacillus (Yersinia pestis)"H-like" antigen (molecular mimicry)Hypothesized that individuals capable of producing anti-H antibodies (blood types A1 and B) may have had higher resistance to historical plagues. nih.gov
Smallpox virus"A-like" antigen (molecular mimicry)Individuals with anti-A antibodies (blood types B and O) were likely more resistant to smallpox. nih.gov

The concept of molecular mimicry, where a pathogen displays antigens similar to those of its host, is a significant evolutionary strategy. nih.gov For example, the plague bacillus is suggested to have an "H-like" antigen. nih.gov This would theoretically make individuals who can produce anti-H antibodies more resistant. nih.gov Conversely, this mimicry allows the pathogen to evade the immune systems of hosts who recognize that antigen as "self." These complex and often opposing selective pressures exerted by a multitude of pathogens have played a crucial role in maintaining the rich polymorphism of blood group antigens seen in humans today. nih.govnih.gov

Analytical Methodologies for Research on Blood Group H Antigen Triaose Type 2

Chromatographic Separation Techniques (e.g., HPLC, affinity chromatography)

Chromatographic techniques are fundamental for the isolation and purification of the Blood Group H antigen triaose type 2 from complex biological samples. High-Performance Liquid Chromatography (HPLC) and affinity chromatography are particularly powerful methods in this regard.

High-Performance Liquid Chromatography (HPLC): This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For oligosaccharides like the H antigen triaose type 2, High-Performance Anion-Exchange Chromatography (HPAEC) is often employed. This method separates oligosaccharides based on their size, charge, and structure. When coupled with Pulsed Amperometric Detection (PAD), HPAEC-PAD provides a highly sensitive and specific method for the analysis of complex carbohydrate mixtures.

Affinity Chromatography: This method relies on the specific, reversible binding of a molecule to a ligand that is covalently attached to a solid support. In the context of the H antigen triaose type 2, the principle of affinity chromatography can be applied by using a stationary phase to which a molecule with a high affinity for the H antigen is bound. A prime example of such a molecule is the Ulex europaeus agglutinin (UEA-I) lectin, which specifically recognizes and binds to the terminal α-L-fucose residue of the H antigen. rapidlabs.co.uktulipgroup.comtulipgroup.comlornelabs.com The sample containing the H antigen is passed through the column, where the antigen binds to the immobilized lectin. After washing away unbound components, the purified H antigen can be eluted by changing the buffer conditions, such as by introducing a competing sugar like L-fucose.

TechniquePrinciple of SeparationApplication for H Antigen Triaose Type 2
High-Performance Liquid Chromatography (HPLC)Differential partitioning between stationary and mobile phases.Quantification and purification of the trisaccharide from biological extracts.
Affinity ChromatographySpecific binding interaction between the antigen and an immobilized ligand (e.g., Ulex europaeus lectin).Highly specific isolation of the H antigen trisaccharide.

Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blotting for Detection

Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting are immunological techniques widely used for the detection and quantification of specific molecules, including the this compound.

ELISA: This plate-based assay is designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. To detect the H antigen, a microtiter plate is coated with a sample containing the antigen. A primary antibody or lectin that specifically binds to the H antigen is then added. A secondary antibody conjugated to an enzyme, which recognizes the primary antibody, is subsequently introduced. Finally, a substrate for the enzyme is added, which produces a measurable color change. The intensity of the color is proportional to the amount of H antigen present in the sample. The Ulex europaeus agglutinin (UEA-I) lectin is a highly specific reagent for this purpose.

Western Blotting: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies. While Western blotting is primarily for proteins, it can be adapted to detect glycoproteins carrying the H antigen. After transferring the proteins from the gel to the membrane, the membrane is incubated with a primary antibody or lectin specific for the H antigen. A secondary antibody conjugated to an enzyme is then used for detection, similar to ELISA.

TechniquePrincipleDetection of H Antigen Triaose Type 2
ELISAAntigen-antibody interaction in a microplate well, detected by an enzymatic reaction.Quantitative detection in biological fluids using H antigen-specific antibodies or lectins.
Western BlottingSeparation of proteins by size, transfer to a membrane, and detection with specific antibodies.Detection of glycoproteins carrying the H antigen trisaccharide.

Cell-Based Assays for Functional Analysis (e.g., cell adhesion assays)

Cell-based assays are crucial for understanding the functional role of the this compound in biological processes. The H antigen, being a cell surface molecule, is hypothesized to be involved in cell adhesion. nih.gov

Cell Adhesion Assays: These assays are designed to study the interactions between cells and other cells or the extracellular matrix. To investigate the role of the H antigen in cell adhesion, a surface (e.g., a microplate well) can be coated with the purified H antigen trisaccharide. Specific cell types are then added to the coated surface and allowed to adhere. After an incubation period, non-adherent cells are washed away, and the number of adherent cells is quantified. This can be done by various methods, including microscopy and colorimetric assays that measure cellular enzymes. By comparing the adhesion of cells to the H antigen-coated surface versus a control surface, the specific role of the H antigen in mediating cell adhesion can be determined.

Genetic Approaches for Fucosyltransferase Activity Assessment (e.g., PCR, sequencing)

The synthesis of the Blood Group H antigen is dependent on the activity of specific fucosyltransferases, which are encoded by the FUT1 and FUT2 genes. nih.gov Genetic approaches are therefore essential for assessing the activity of these enzymes and understanding the molecular basis of H antigen expression.

Polymerase Chain Reaction (PCR): PCR can be used to amplify specific regions of the FUT1 and FUT2 genes from an individual's DNA. This allows for the detection of the presence or absence of these genes.

DNA Sequencing: Following PCR amplification, the DNA sequence of the FUT1 and FUT2 genes can be determined. This allows for the identification of specific mutations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions, that may lead to non-functional fucosyltransferases. Individuals with two non-functional copies of the FUT1 gene exhibit the rare Bombay phenotype, where they lack the H antigen on their red blood cells. creative-biolabs.comyoutube.com The para-Bombay phenotype can result from different mutations in the FUT1 gene.

Genetic ApproachPrincipleApplication in H Antigen Research
Polymerase Chain Reaction (PCR)Amplification of specific DNA sequences.To amplify the FUT1 and FUT2 genes for further analysis.
DNA SequencingDetermining the precise order of nucleotides in a DNA molecule.To identify mutations in FUT1 and FUT2 that affect fucosyltransferase activity and H antigen expression.

Synthetic Production Methods for Research Reagents

The availability of pure this compound is crucial for the development and validation of the analytical methods described above, as well as for functional studies. Chemical synthesis provides a reliable source of this complex carbohydrate. The synthesis of oligosaccharides is a complex process that involves a series of protection and deprotection steps to selectively form the correct glycosidic linkages. The H antigen trisaccharide can be synthesized and then conjugated to other molecules, such as bovine serum albumin (BSA), to be used as an immunogen for antibody production or as a coating agent in ELISA plates. elicityl-oligotech.com

Enzymatic Modification Strategies for Glycan Engineering Research

Enzymatic modification of the Blood Group H antigen is a key area of research in glycan engineering, with significant implications for transfusion medicine. The terminal fucose residue of the H antigen can be specifically removed by the enzyme α-1,2-L-fucosidase. nih.gov This enzymatic removal of fucose from type O red blood cells, which are rich in H antigen, is a strategy being explored to create "universal" red blood cells that would be compatible with all ABO blood types. Furthermore, the H antigen serves as a precursor for the enzymatic synthesis of A and B antigens using specific glycosyltransferases (A- and B-transferases). nih.gov These enzymatic modification strategies are powerful tools for studying the structure-function relationships of blood group antigens and for developing novel biotechnological applications.

Pathophysiological Mechanisms Involving Blood Group H Antigen Triaose Type 2 Excluding Clinical Trials

Altered Glycosylation Patterns in Disease States

Changes in the glycosylation of cell surface molecules, including the expression of the H antigen, are a hallmark of several pathological conditions. These alterations can disrupt normal cellular function and contribute to disease progression.

Mechanistic Role in Cancer Glycosylation Changes

Altered glycosylation is a recognized feature of cancer cells, and changes in H antigen expression are part of this phenomenon. The H antigen is a precursor for the synthesis of sialyl Lewis antigens, which are known to be involved in cancer progression and metastasis. nih.gov The enzymatic machinery responsible for producing UDP-N-acetylglucosamine (UDP-GlcNAc), a necessary precursor for N-glycosylation, is often dysregulated in cancer, impacting the availability of substrates for H antigen synthesis. nih.gov Furthermore, the enzymes that add fucose to create the H antigen, fucosyltransferases, can have altered activity in cancer cells. nih.gov This can lead to either an accumulation or a decrease of H antigen on the cancer cell surface, which in turn can affect cell signaling, adhesion, and immune recognition. nih.govnih.gov For instance, changes in the glycosylation of key receptors like the epidermal growth factor receptor (EGFR) and its family member HER2 have been linked to therapeutic resistance in cancers such as gastric cancer. nih.gov The dense glycan shield on the surface of viruses like HIV, which helps them evade the immune system, provides a parallel for how altered glycosylation, including changes in H antigen and its derivatives, can protect cancer cells. wikipedia.org

Involvement in Skin Diseases (e.g., psoriasis, atopic dermatitis)

Recent research has highlighted the role of blood group antigens in inflammatory skin diseases. In both psoriasis and atopic dermatitis (AD), the expression of ABH antigens, including the H antigen, is altered in the skin.

In healthy skin, the blood group H2 antigen and the enzyme that synthesizes it, fucosyltransferase-1 (FUT1), are expressed in the granular layer. However, in the lesional skin of patients with psoriasis, the expression of ABH antigens is reduced in this layer. snu.ac.kr Conversely, the H2 antigen and FUT1 are highly expressed throughout the spinous layer in both psoriasis patients and mouse models of the disease. snu.ac.kr Studies using FUT1-knockout mice, which lack the H2 antigen, have shown that these mice exhibit more severe psoriasis-like symptoms, including increased skin thickness and inflammation. snu.ac.kr This suggests that the H antigen may play a protective role in the skin's inflammatory response.

Similarly, in atopic dermatitis, the expression of ABH antigens and FUT1 is diminished in the granular layers of both non-lesional and lesional skin compared to healthy skin. frontiersin.org This suggests a potential link between the reduced expression of these antigens and the compromised skin barrier and inflammation characteristic of AD. frontiersin.org While some studies have explored the association between ABO blood types and susceptibility to psoriasis, the results have been inconsistent, and a clear pathogenic link has not been established. ui.ac.idresearchgate.net

Other Glycosylation Disorders and their Molecular Basis

Congenital disorders of glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis of glycans. nih.govnih.gov These disorders can affect the synthesis of the H antigen, as proper glycosylation requires a complex series of enzymatic reactions. nih.gov CDGs are broadly classified into two types: Type I defects involve the assembly and transfer of the precursor oligosaccharide, while Type II defects affect the subsequent processing of the protein-bound glycan. nih.govyoutube.com Mutations in genes responsible for producing the necessary sugar building blocks or for the enzymes that attach them can lead to a wide range of clinical symptoms, often affecting multiple organ systems, particularly the nervous system. nih.govnih.gov The diagnosis of these disorders often relies on analyzing the glycosylation status of serum proteins like transferrin. nih.gov

Genetic Deficiencies Leading to H-Antigen Deficient Phenotypes

The absence of the H antigen on red blood cells and in secretions is the hallmark of the rare Bombay and para-Bombay phenotypes. These conditions arise from mutations in the genes responsible for H antigen synthesis.

Molecular Basis of Bombay Phenotype (h/h, Oh)

The Bombay phenotype (Oh) is characterized by the complete absence of A, B, and H antigens on red blood cells and in bodily fluids. nih.gov Individuals with this phenotype have a homozygous recessive genotype (hh) at the H locus, meaning they have two non-functional copies of the FUT1 gene. wikipedia.orgkau.edu.sa The FUT1 gene, also known as the H gene, encodes for an α-1,2-fucosyltransferase that is responsible for synthesizing the H antigen on red blood cells. nih.govnih.gov

Numerous inactivating mutations in the FUT1 gene have been identified as the cause of the Bombay phenotype. nih.govnih.govresearchgate.net A classic mutation, particularly prevalent in the Indian population where the phenotype was first discovered, is a T725G point mutation. researchgate.net This mutation leads to an inactive enzyme. researchgate.net In many cases of the classic Bombay phenotype, this FUT1 mutation is linked to a deletion of the nearby FUT2 (Secretor) gene. nih.govnih.gov The absence of a functional FUT1 enzyme means the precursor substance for A and B antigens is not produced, so these antigens cannot be expressed, regardless of the individual's ABO genotype. wikipedia.org Consequently, individuals with the Bombay phenotype produce potent anti-A, anti-B, and anti-H antibodies. nih.govkau.edu.sa

Genetic Underpinnings of Para-Bombay Phenotypes

The para-Bombay phenotype is characterized by the absence or very weak expression of H antigen on red blood cells, but the presence of ABH antigens in secretions like saliva. nih.govbbguy.org This occurs because individuals with this phenotype have inactivating mutations in their FUT1 gene (genotype hh) but possess at least one functional FUT2 (Secretor) allele. nih.govbbguy.org The FUT2 gene encodes a similar α-1,2-fucosyltransferase that is expressed in secretory glands, allowing for the production of H antigen and subsequent A and B antigens in secretions. wikipedia.orgkarger.com

The molecular basis of the para-Bombay phenotype lies in the variety of mutations within the FUT1 gene that can lead to a non-functional or weakly active enzyme. nih.govelsevier.es Over 50 different mutations in the FUT1 gene have been identified in individuals with Bombay or para-Bombay phenotypes. nih.gov These can include point mutations, deletions, and other genetic alterations that result in a lack of H antigen on red blood cells. nih.govkarger.comelsevier.esbohrium.com Because some H antigen may be present in the plasma (adsorbed from secretions), a very weak expression of A or B antigens might be detectable on the red blood cells of para-Bombay individuals. bbguy.orgkarger.com Despite this, they often produce a strong anti-H antibody. bbguy.orgelsevier.es

Association with Disease Susceptibility Based on Molecular Mechanisms

The Blood group H antigen trisaccharide type 2, and its related structures, function as crucial molecules in host-pathogen interactions and inflammatory processes. researchgate.netnih.gov Its presence or absence directly influences an individual's susceptibility to various diseases by either providing or eliminating binding sites for pathogens or by modulating inflammatory responses.

Infectious Diseases:

Helicobacter pylori : This bacterium, a primary cause of gastritis and peptic ulcers, utilizes the BabA adhesin to bind to fucosylated blood group antigens in the gastric epithelium. mdpi.com Specifically, H. pylori adheres to the H type 1 antigen (found in secretions) and the Lewis b (Leb) antigen. researchgate.netmdpi.com The synthesis of these antigens is dependent on fucosyltransferases (FUT1 and FUT2). Studies have shown that H. pylori infection can increase the expression of FUT1 and FUT2 in gastric epithelial cells, suggesting that the bacterium promotes the synthesis of its own receptor to facilitate initial infection and colonization. mdpi.com Therefore, the expression level of the H antigen is a key determinant of susceptibility to H. pylori infection.

Campylobacter jejuni : This bacterium is a common cause of foodborne gastroenteritis. Research suggests that the H antigen has a protective role. Soluble H type 2 antigen, present in human milk, can inhibit the binding of C. jejuni to intestinal cells. nih.gov This mechanism involves the soluble antigen acting as a decoy, binding to the bacteria and preventing them from attaching to the gut epithelium. This is supported by studies in mice, where feeding with fucosylated oligosaccharides, including 2'-fucosyllactose (B36931) (a component of the H antigen), protected against C. jejuni colonization. nih.gov

Inflammatory Conditions:

Atopic Dermatitis (AD): The H antigen appears to play a protective role in skin inflammation. In healthy skin, the H2 antigen is expressed in the upper layers of the epidermis. nih.gov In patients with AD, this expression is diminished or absent. nih.gov Studies using Fut1-deficient mice, which lack H2 antigen expression, demonstrated a more severe inflammatory response when AD was induced. These mice showed increased skin thickening, higher serum IgE levels, and significantly greater production of inflammatory cytokines like IL-4 and IL-6 in the skin lesions compared to wild-type mice. nih.gov This indicates that the H antigen is involved in regulating the skin's inflammatory response, and its absence leads to exacerbated disease.

Cardiovascular Disease:

Coronary Artery Disease: The level of H antigen expression, which is highest in individuals with blood group O, has been linked to factors involved in blood clotting. nih.gov Specifically, blood group O individuals tend to have lower levels of von Willebrand factor (vWF) and Factor VIII, two key proteins in the coagulation cascade. This molecular difference may underlie the observation from genome-wide association studies that individuals with blood group O have a lower risk of myocardial infarction. nih.gov

Table 2: Association of Blood Group H Antigen with Disease Susceptibility
Disease/ConditionRole of H AntigenMolecular MechanismReference
Helicobacter pylori InfectionPromotes SusceptibilityActs as a receptor (H type 1) for the bacterial adhesin BabA, facilitating gastric colonization. researchgate.netmdpi.com
Cholera (Vibrio cholerae)Increases SeverityAssociated with more severe disease in blood group O individuals, who have the highest H antigen expression. taylorandfrancis.com
Campylobacter jejuni InfectionProtective (Soluble Form)Soluble H antigen acts as a decoy receptor, binding to the bacterium and preventing its attachment to the intestinal wall. nih.gov
Atopic DermatitisProtectiveAbsence of H antigen in the skin is linked to increased production of pro-inflammatory cytokines (IL-4, IL-6) and more severe inflammation. nih.gov
Myocardial InfarctionProtective (High Expression)High H antigen levels (Blood Group O) are associated with lower levels of pro-thrombotic factors vWF and Factor VIII. nih.gov

Future Directions and Emerging Research Avenues

Advanced Glycomics and Glycoproteomics Approaches

The comprehensive analysis of glycans (glycomics) and their protein conjugates (glycoproteomics) is central to understanding the functional roles of the H antigen trisaccharide type 2. Future research will increasingly rely on sophisticated mass spectrometry (MS)-based techniques to map the expression and presentation of this antigen in different tissues and disease states.

Advanced liquid chromatography-mass spectrometry (LC/MS) platforms are being developed for more precise identification and quantification. diva-portal.org These methods allow for the detailed structural characterization of not only the H antigen itself but also its more complex derivatives, such as the Lewis Y (LeY) epitope, which is formed by the subsequent fucosylation of the H antigen type 2. nih.gov For instance, recent glycoproteomics studies in head and neck squamous cell carcinoma (HNSCC) have successfully identified specific α1,2-fucosylated signaling and adhesion molecules, demonstrating the power of these techniques to pinpoint glycoproteins carrying the H antigen structure in a cancer context. nih.gov The data from such large-scale proteomics and glycoproteomics studies are often deposited in public repositories like the ProteomeXchange Consortium, fostering data sharing and further research. nih.gov

Future efforts will focus on enhancing the sensitivity and throughput of these technologies to analyze minute clinical samples and to perform single-cell glycomic analysis. This will provide unprecedented insight into the heterogeneity of H antigen expression and its role in cellular differentiation and pathology.

Research ApproachApplication to H Antigen Trisaccharide Type 2Key Findings/Goals
Mass Spectrometry (MS) Glycoproteomics Identification of proteins carrying the H antigen type 2 and related structures (e.g., Lewis Y) in complex biological samples like cancer tissues. nih.govRevealed specific α1,2-fucosylated signaling molecules in HNSCC, linking H antigen expression to cancer biology. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) Precise structural characterization and quantification of H antigen-containing glycopeptides and their isomers. diva-portal.orgEnables differentiation between closely related glycan structures, crucial for understanding specific biological functions. diva-portal.org
Single-Cell Glycomics Future goal: To analyze the expression of H antigen at the individual cell level.Will allow for the study of cellular heterogeneity in H antigen presentation during development and disease.

Development of Novel Tools for Glycan Manipulation and Detection

Progress in understanding the H antigen trisaccharide type 2 is intrinsically linked to the development of specific tools for its detection and functional manipulation. A key area of development is the generation of highly specific monoclonal antibodies (mAbs). While mAbs have been developed against related structures like Sialyl Lewis A and the H type 1 antigen, the generation of new, high-affinity mAbs specifically targeting the H antigen type 2 remains a priority. biorxiv.orgfrontiersin.org The process involves immunizing mice with synthetic glycoconjugates and employing hybridoma technology to produce antibodies with refined recognition capabilities. biorxiv.orgfrontiersin.org

Another powerful tool is the use of synthetic glycan arrays. These arrays consist of various carbohydrate structures, including the H antigen type 2, immobilized on a surface. They are used to screen for the binding specificity of antibodies, lectins (carbohydrate-binding proteins), and even whole cells. biorxiv.org This technology is invaluable for characterizing the binding properties of newly developed antibodies and for discovering novel proteins that interact with the H antigen.

Furthermore, the production of recombinant receptor-Fc fusion proteins is an emerging strategy. nih.gov For example, the extracellular domains of innate immunity receptors known to bind fucose-containing structures, such as DC-SIGN, can be fused to the Fc portion of an antibody. nih.gov These fusion proteins can then be used as probes to detect the presence of their glycan ligands, like the H antigen type 2, on cell surfaces or in tissues, helping to elucidate the antigen's role in immune recognition. nih.gov

ToolDescriptionApplication for H Antigen Trisaccharide Type 2
Monoclonal Antibodies (mAbs) Highly specific antibodies that recognize a single epitope. biorxiv.org An existing mAb, 19-OLE, recognizes the H type 2 antigen. frontiersin.orgUsed for detection in techniques like immunohistochemistry and flow cytometry, and for functional studies. nih.govbiorxiv.org
Synthetic Glycan Arrays Surfaces spotted with a variety of defined synthetic glycan structures. biorxiv.orgUsed to determine the precise binding specificity of H antigen-interacting proteins and antibodies. biorxiv.org
Recombinant Receptor-Fc Fusion Proteins Chimeric proteins combining the glycan-binding domain of a receptor (e.g., DC-SIGN) with the Fc fragment of an antibody. nih.govAct as probes to identify and quantify the expression of H antigen type 2 and other fucosylated ligands in biological systems. nih.gov

Systems Glycobiology and Network Analysis of H Antigen Trisaccharide Type 2 Pathways

Systems glycobiology aims to understand the roles of glycans within the context of complex biological networks. For the H antigen trisaccharide type 2, this involves mapping the enzymatic pathways responsible for its synthesis and degradation, as well as the downstream signaling cascades it initiates upon recognition by binding partners.

The synthesis of the H antigen type 2 is catalyzed by α1,2-fucosyltransferases, primarily FUT2 (the "Secretor" enzyme). nih.govd-nb.info Network analysis can explore how the expression and activity of this enzyme are regulated and how they correlate with the expression of other glycosyltransferases that further modify the H antigen into more complex structures like Lewis Y. nih.gov

A critical area of research is the network of interactions initiated when the H antigen is recognized by lectin receptors on immune cells. For example, the C-type lectin receptor DC-SIGN on dendritic cells can bind to the H antigen type 2. nih.govnih.gov This binding event can modulate toll-like receptor (TLR) signaling, such as the TLR2 or TLR4 pathways, thereby influencing the immune response towards either a pro-inflammatory or anti-inflammatory state. nih.gov Another key interaction involves Collectin-11 (CL-11), a molecule of the lectin pathway of the complement system. CL-11 can recognize fucosylated structures, likely including the H antigen, on stressed or damaged cells, leading to complement activation and contributing to tissue injury, for instance in the context of ischemia-reperfusion injury during kidney transplantation. d-nb.info A systems-level understanding will connect the expression of the H antigen to the activation of these specific innate immunity pathways and their ultimate physiological or pathological outcomes. d-nb.info

Interacting ProteinCellular ContextDownstream Pathway/Effect
DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) Dendritic CellsModulates TLR2/TLR4 signaling, influencing Th1/Th2 immune response balance. nih.gov
Collectin-11 (CL-11) Renal Tubular Cells (under stress)Binds ligand exposed during ischemia-reperfusion, activating the lectin pathway of the complement system. d-nb.info

Interdisciplinary Research Integrating Genetics, Immunology, and Structural Biology

A holistic understanding of the H antigen trisaccharide type 2 requires a deeply integrated, interdisciplinary approach.

Genetics: Research into the genetics of fucosyltransferases, particularly FUT2, is crucial. Inactivating polymorphisms in the FUT2 gene, which prevent the synthesis of H antigen type 2 in secretions and on mucosal surfaces, have been associated with altered susceptibility to certain infections and diseases, including head and neck cancers. nih.gov Future studies will further correlate FUT2 genotype with clinical outcomes and disease risk, integrating large-scale genomic data from resources like The Cancer Genome Atlas (TCGA). nih.gov

Immunology: The immunological consequences of H antigen expression are vast. It plays a role in the "acceptive immunity" that shapes host-microbiome interactions and in the innate immune recognition of pathogens and damaged host cells. d-nb.infonih.gov The interaction of the H antigen with immune receptors like DC-SIGN and its role in triggering complement activation via CL-11 are prime examples of its immunological importance. d-nb.infonih.gov Future research will continue to dissect how this simple glycan structure helps the immune system discriminate between self, non-self, and altered-self.

Structural Biology: High-resolution structural studies are essential to understand the molecular basis of H antigen recognition. Techniques like X-ray crystallography and molecular dynamics (MD) simulations can reveal the precise atomic interactions between the H antigen trisaccharide and the binding pockets of lectins and antibodies. biorxiv.org This knowledge is fundamental for the rational design of inhibitors that could block pathological glycan-protein interactions or for the engineering of antibodies with enhanced specificity and affinity. biorxiv.org

By combining these fields, researchers can build a comprehensive model from gene to function, explaining how the genetic blueprint for H antigen synthesis translates into specific molecular interactions that govern critical immunological processes in health and disease.

Q & A

Q. What analytical techniques are recommended for determining the structural composition of Blood group H antigen triaose type 2?

Q. How is this compound synthesized in laboratory settings?

Metabolic engineering of Escherichia coli strains expressing heterologous glycosyltransferases (e.g., FutC for α1-2 fucosylation) enables biosynthesis. High-cell-density cultures are supplemented with acceptor substrates (e.g., galactosides), yielding milligram quantities. This method avoids chemical synthesis challenges, such as protecting group strategies, and ensures scalability for functional studies .

Advanced Research Questions

Q. How should researchers design experiments to quantify lectin binding kinetics with this compound?

Isothermal Titration Calorimetry (ITC) is optimal for measuring binding thermodynamics (Kd, ΔH, stoichiometry). For example, SrFLD lectin binding to H antigen triaose type 2 was modeled using a one-site binding mechanism, with data fitting to integrated heat curves. Surface Plasmon Resonance (SPR) can complement ITC by providing real-time association/dissociation rates under varying pH or ionic conditions .

Q. How can contradictory binding affinity data for this compound across studies be resolved?

Discrepancies often arise from assay variability (e.g., buffer composition, lectin purity). Standardize conditions by:

  • Using identical buffer systems (e.g., 20 mM Tris-HCl, pH 7.4).
  • Validating lectin activity with control glycans (e.g., free L-fucose).
  • Applying competitive inhibition assays to confirm specificity. Cross-referencing structural variants (e.g., type 2 vs. type 5) is critical to avoid misannotation .

Q. What methodologies are used to investigate the role of this compound in microbial pathogenesis?

Glycan microarrays screen pathogen adhesins (e.g., Helicobacter pylori BabA) against synthetic triaose. Functional validation includes:

  • Knockout models (e.g., FUT2-deficient cells) to assess adhesion reduction.
  • Fluorescently labeled triaose in competitive binding assays.
  • In vivo models to correlate triaose expression with infection susceptibility .

Q. How can researchers address challenges in synthesizing structurally homogeneous this compound?

Optimize enzymatic synthesis using recombinant fucosyltransferases (e.g., human FUT2) with strict substrate specificity. Purify intermediates via size-exclusion chromatography (SEC) or HPLC. Validate homogeneity using MALDI-TOF MS and anion-exchange chromatography .

Methodological Considerations

  • Data Tables Example (Hypothetical):

    TechniqueApplicationKey ParametersReference
    ITCLectin binding affinityKd = 12 µM, ΔH = -8 kcal/mol
    Glycan MicroarrayPathogen adhesion screeningFluorescence intensity ≥ 3-fold vs. control
    NMR (1H, 13C)Structural validationδ 5.2 ppm (α-Fuc anomeric proton)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.